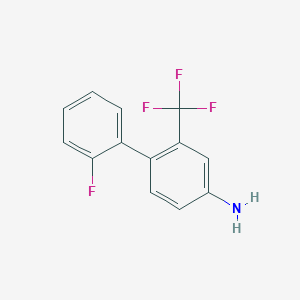

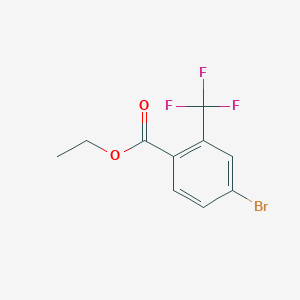

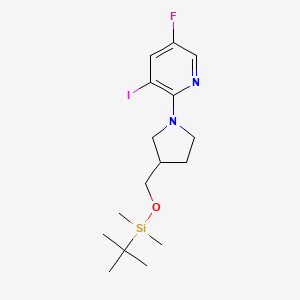

![molecular formula C14H21N3O4S B1440442 4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid CAS No. 1021284-89-8](/img/structure/B1440442.png)

4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid

Descripción general

Descripción

The compound “4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The process often involves ring construction, functionalization of preformed pyrrolidine rings, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring and the sp3 hybridization . The stereochemistry of the molecule can be influenced by the different stereoisomers and the spatial orientation of substituents .Aplicaciones Científicas De Investigación

1. Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives, such as the one , have been synthesized as SARMs. These compounds are optimized to selectively modulate androgen receptors for therapeutic benefits, particularly in conditions like muscle wasting diseases .

2. Stereochemistry in Drug Design

The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers. This feature is crucial in drug design as it can lead to compounds with different biological profiles due to the varied binding modes to enantioselective proteins .

3. Pharmacokinetic Profile Modification

Modifying the pharmacokinetic profile of drugs is essential for improving their efficacy and safety. The pyrrolidine ring in this compound can be utilized to alter the pharmacokinetic properties of potential drug candidates .

4. Bioactive Molecule Development

The pyrrolidine scaffold is used to develop bioactive molecules with target selectivity. This includes the creation of compounds that can interact with specific biological targets, leading to the treatment of various diseases .

5. Enhancing Molecular Diversity

The non-planarity and sp3-hybridization of the pyrrolidine ring contribute to increased three-dimensional coverage and molecular diversity. This is beneficial in the exploration of pharmacophore space for new drug candidates .

6. Structure-Activity Relationship (SAR) Studies

The compound’s structure allows for detailed SAR studies. Researchers can investigate the influence of steric factors on biological activity, which is vital for understanding and improving drug interactions .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c15-12-10-11(22(20,21)17-8-1-2-9-17)5-6-13(12)16-7-3-4-14(18)19/h5-6,10,16H,1-4,7-9,15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSWGLRUKKBDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NCCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

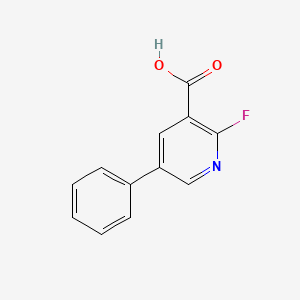

![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)

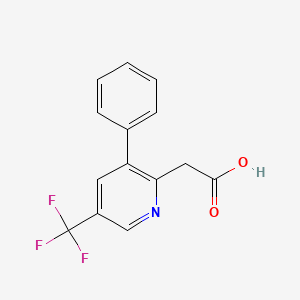

![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

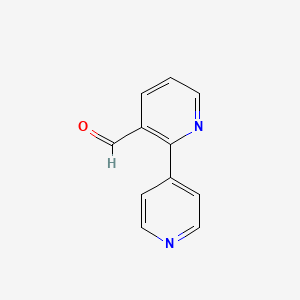

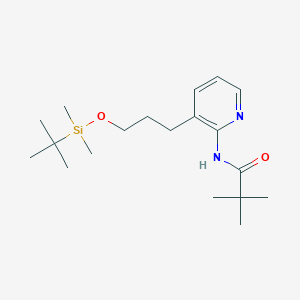

![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)

![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)